

Thermochemistry of potassium hypochlorite formation

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An In-depth Technical Guide on the Thermochemistry of **Potassium Hypochlorite** Formation

Abstract

This guide provides a detailed examination of the thermochemistry associated with the formation of **potassium hypochlorite** (KClO) in aqueous solutions. The primary synthesis route, involving the disproportionation of chlorine gas in a cold, aqueous solution of potassium hydroxide, is analyzed. Standard enthalpies of formation (ΔH°), standard molar entropies (S°), and standard Gibbs free energies of formation (ΔH°) for all relevant species are compiled from established databases. These data are utilized to calculate the standard enthalpy (ΔH° rxn), entropy (ΔH° rxn), and Gibbs free energy (ΔH° rxn) for the overall reaction, revealing its thermodynamic favorability under standard conditions. Furthermore, a comprehensive experimental protocol for determining the enthalpy of reaction via solution calorimetry is presented, alongside graphical representations of the reaction pathway and experimental workflow to aid in conceptual understanding.

Introduction

Potassium hypochlorite (KCIO) is a salt of hypochlorous acid with significant utility as a disinfectant and bleaching agent.[1] Its synthesis is most commonly achieved through the reaction of chlorine gas with a cold potassium hydroxide solution.[1][2] This is a disproportionation reaction, where chlorine is simultaneously oxidized and reduced.[3]



The overall balanced chemical equation for this process is: $Cl_2(g) + 2KOH(aq) \rightarrow KClO(aq) + KCl(aq) + H_2O(l)[4]$

Understanding the thermodynamics of this reaction is crucial for optimizing production, ensuring safety, and controlling reaction conditions to prevent the formation of undesired byproducts like potassium chlorate (KClO₃), which is favored at higher temperatures.[1][5] This document outlines the key thermodynamic parameters of this reaction, providing a quantitative basis for its study and application.

Thermochemical Data

The thermodynamic properties of the reaction are determined by the state functions of the individual reactants and products. The net ionic equation for the formation of the hypochlorite ion is:

$$Cl_2(g) + 2OH^-(aq) \rightarrow CIO^-(aq) + CI^-(aq) + H_2O(I)$$

The following tables summarize the standard thermochemical data for each species involved in the reaction at 298.15 K and 1 bar.

Table 1: Standard Thermochemical Data for Reactants and Products

Species	State	ΔH°f (kJ/mol)	S° (J/mol·K)	ΔG°f (kJ/mol)
Cl ₂ (g)	gas	0[6][7]	223.08[7]	0[7]
KOH(aq) ¹	aq	-482.37	92.0	-440.5
K+(aq)	aq	-252.38	102.5	-283.27
OH ⁻ (aq)	aq	-230.0[5]	-10.75[8]	-157.24[8]
KClO(aq) ²	aq	-362.87	144.5	-319.4
CIO ⁻ (aq)	aq	-110.49[9]	42	-36.1
KCl(aq) ³	aq	-419.53	159.3	-414.48
Cl ⁻ (aq)	aq	-167.16[2][8]	56.5[2][8]	-131.23[2][8]
H ₂ O(I)	liquid	-285.83[5]	69.91[10]	-237.13[10]



¹ Standard values for KOH(aq) are derived from the values for K⁺(aq) and OH⁻(aq). ² Standard values for KClO(aq) are derived from the values for K⁺(aq) and ClO⁻(aq). ³ Standard values for KCl(aq) are derived from the values for K⁺(aq) and Cl⁻(aq).

Using the data from Table 1, the overall thermodynamic changes for the reaction can be calculated using the following equation (where 'P' denotes products and 'R' denotes reactants):

 $\Delta X^{\circ} rxn = \Sigma v_{P} \Delta X^{\circ} f(P) - \Sigma v_{r} \Delta X^{\circ} f(R)$ (X can be H, G, or S; v is the stoichiometric coefficient)

Table 2: Calculated Thermodynamic Properties for KCIO Formation

Thermodynamic Parameter	Value	
ΔH°rxn	-100.20 kJ/mol	
ΔS°rxn	-14.46 J/mol·K	

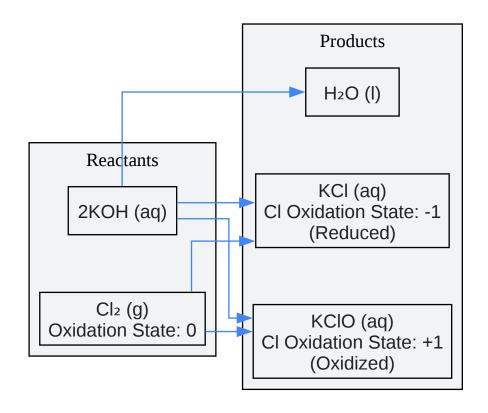
| ΔG°rxn | -95.89 kJ/mol |

The large negative enthalpy change ($\Delta H^{\circ}rxn$) indicates that the reaction is highly exothermic. [11] The small negative entropy change ($\Delta S^{\circ}rxn$) suggests a slight increase in order, likely due to the consumption of a gaseous reactant.[11] The substantial negative Gibbs free energy change ($\Delta G^{\circ}rxn$) confirms that the reaction is spontaneous and thermodynamically favorable under standard conditions.[11]

Mandatory Visualizations Reaction Pathway Diagram

The following diagram illustrates the disproportionation of chlorine in an aqueous potassium hydroxide solution.





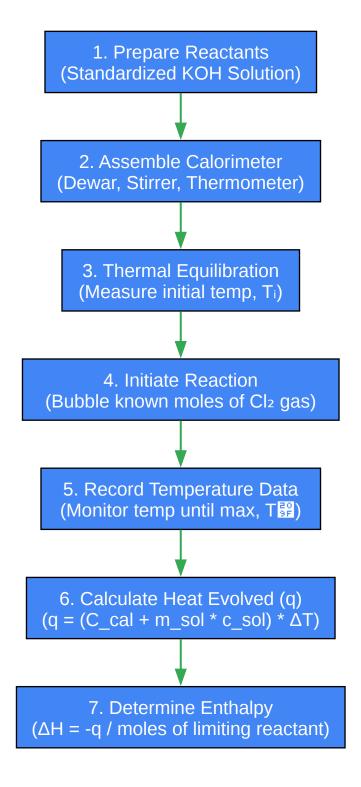
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Caption: Reaction pathway for potassium hypochlorite formation.

Experimental Workflow Diagram

This diagram outlines the workflow for the calorimetric determination of the reaction enthalpy.





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Caption: Experimental workflow for solution calorimetry.

Experimental Protocols



The determination of the enthalpy of reaction for **potassium hypochlorite** formation can be performed using solution calorimetry. The following protocol is a generalized methodology based on standard calorimetric techniques.[6]

Objective: To measure the standard enthalpy of reaction ($\Delta H^{\circ}rxn$) for the reaction: $Cl_2(g) + 2KOH(aq) \rightarrow KClO(aq) + KCl(aq) + H_2O(l)$.

Materials:

- Constant-pressure calorimeter (e.g., Dewar flask with a lid)
- High-precision digital thermometer (±0.01 °C)
- Magnetic stirrer and stir bar
- · Gas dispersion tube
- · Mass flow controller for chlorine gas
- Standardized potassium hydroxide (KOH) solution (e.g., 2.0 M)
- Chlorine (Cl₂) gas cylinder
- Data acquisition system (optional)

Procedure:

- Calorimeter Calibration:
 - Determine the heat capacity of the calorimeter (C_cal) by a known process, such as the heat of neutralization of a strong acid and strong base, or by electrical heating.
- Reactant Preparation:
 - Accurately measure a known volume (e.g., 200.0 mL) of the standardized KOH solution and place it into the calorimeter vessel.
 - Determine the mass of the KOH solution using its density.



- · System Assembly and Equilibration:
 - Assemble the calorimeter, ensuring the lid is securely in place with the thermometer, stirrer, and gas dispersion tube inserted.
 - Begin stirring the solution at a constant rate to ensure uniform temperature.
 - Record the temperature of the KOH solution at regular intervals (e.g., every 30 seconds)
 for 5-10 minutes to establish a stable initial baseline temperature (T_i).[6]
- Reaction Initiation:
 - Initiate the flow of chlorine gas through the mass flow controller at a known, constant rate for a specific duration. This allows for the precise calculation of the total moles of Cl₂ introduced.
 - Ensure the gas dispersion tube is submerged in the KOH solution for efficient reaction.
- · Data Acquisition:
 - Continue recording the temperature at regular intervals throughout the addition of chlorine and until the temperature reaches a maximum and begins to cool.[6]
 - The highest observed temperature is the final temperature (T器).

Data Analysis:

- Temperature Change (ΔT):
 - Extrapolate the initial and final temperature-time plots back to the time of mixing to correct for heat loss to the surroundings. The difference gives the corrected temperature change, $\Delta T = T \mathbf{B} T_i$.
- Heat Evolved (q rxn):
 - Calculate the total heat evolved by the reaction using the formula: q_rxn = (C_cal + m_solution * c_solution) * ΔT



- Where:
 - C_cal is the heat capacity of the calorimeter (in J/°C).
 - m_solution is the mass of the final solution (in g).
 - c_solution is the specific heat capacity of the final solution (assume it is close to that of water, ~4.184 J/g·°C, for dilute solutions).
- Enthalpy of Reaction (ΔH°rxn):
 - Calculate the moles of the limiting reactant (typically Cl₂).
 - Determine the molar enthalpy of reaction: ΔH°rxn = -q rxn / moles of limiting reactant
 - The negative sign indicates that the heat was evolved (exothermic reaction).

Conclusion

The formation of **potassium hypochlorite** via the disproportionation of chlorine in cold potassium hydroxide is a spontaneous and highly exothermic process, as evidenced by a calculated ΔG° rxn of -95.89 kJ/mol and a ΔH° rxn of -100.20 kJ/mol. The thermodynamic data compiled and calculated herein provide a foundational resource for professionals engaged in the research, development, and handling of this important chemical compound. The outlined calorimetric protocol offers a robust framework for the empirical verification of these theoretical values.

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